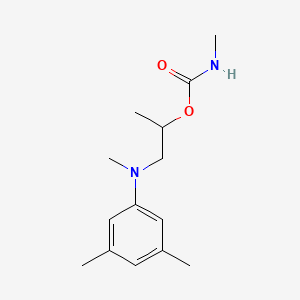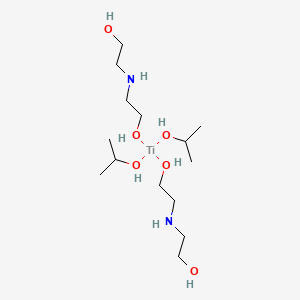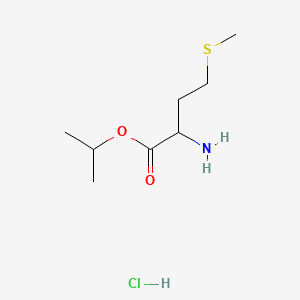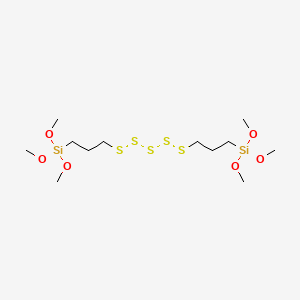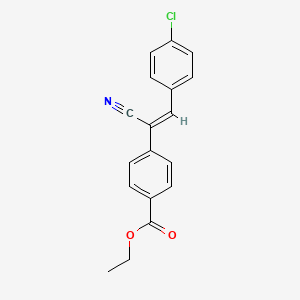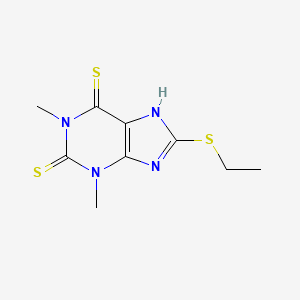
Tropaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tropaldehyde, also known as 2-Formyl-1,3,5,7-tetramethylcyclohepta-1,3,5-triene, is an organic compound with the molecular formula C10H12O. It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO) attached to a cycloheptatriene ring. This compound is a colorless liquid with a distinctive odor and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tropaldehyde can be synthesized through several methods, including:
Oxidation of Tropine: Tropine, a tropane alkaloid, can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to yield this compound.
Formylation of Cycloheptatriene: Cycloheptatriene can undergo formylation using formic acid (HCOOH) and a catalyst like sulfuric acid (H2SO4) to produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves the oxidation of tropine due to its availability and efficiency. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: Tropaldehyde undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to tropic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) yields tropyl alcohol.
Substitution: this compound can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and sulfuric acid (H2SO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and ethanol (C2H5OH).
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Tropic acid.
Reduction: Tropyl alcohol.
Substitution: Various substituted this compound derivatives.
Applications De Recherche Scientifique
Tropaldehyde has several applications in scientific research, including:
Chemistry: this compound is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound is used in the synthesis of tropane alkaloid derivatives, which have applications in the treatment of neurological disorders.
Industry: this compound is used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of tropaldehyde involves its interaction with various molecular targets and pathways. This compound can act as an electrophile, reacting with nucleophiles such as amines and thiols. This reactivity allows it to form covalent bonds with biological molecules, potentially altering their function. The specific molecular targets and pathways involved depend on the context of its use, such as in chemical synthesis or biological studies.
Comparaison Avec Des Composés Similaires
Tropaldehyde can be compared with other similar compounds, such as:
Formaldehyde (CH2O): A simpler aldehyde with a single carbon atom. Unlike this compound, formaldehyde is a gas at room temperature and is widely used as a disinfectant and preservative.
Benzaldehyde (C7H6O): An aromatic aldehyde with a benzene ring. Benzaldehyde is used in the synthesis of various organic compounds and has a characteristic almond-like odor.
Acetaldehyde (C2H4O): A two-carbon aldehyde that is a key intermediate in the metabolism of alcohol. Acetaldehyde is also used in the production of acetic acid and other chemicals.
Uniqueness of this compound: this compound’s unique structure, with a formyl group attached to a cycloheptatriene ring, distinguishes it from other aldehydes. This structure imparts specific chemical reactivity and potential biological activity, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
62559-34-6 |
|---|---|
Formule moléculaire |
C9H10O2 |
Poids moléculaire |
150.17 g/mol |
Nom IUPAC |
3-hydroxy-2-phenylpropanal |
InChI |
InChI=1S/C9H10O2/c10-6-9(7-11)8-4-2-1-3-5-8/h1-6,9,11H,7H2 |
Clé InChI |
DGNQXQJVAILJBW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CO)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




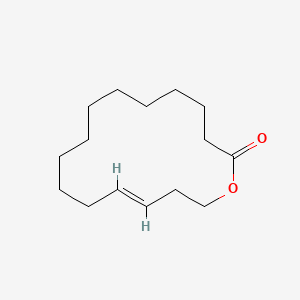
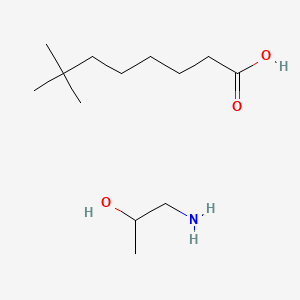
![9,10-Anthracenedione, 1-[(4-butylphenyl)amino]-](/img/structure/B12686201.png)
